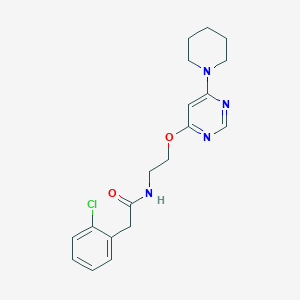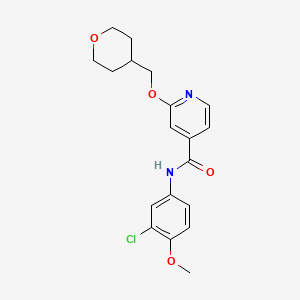
2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide, also known as DPIA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DPIA is a small molecule that is structurally similar to other compounds known to have biological activity.
Scientific Research Applications
Synthesis and Structural Characterization
- Research has focused on synthesizing compounds with dimethoxyphenyl, furanyl, and acetamide groups, exploring their crystal structures through various spectroscopic and X-ray diffraction methods. These studies aim to understand the molecular conformation and intermolecular interactions, contributing to the design of compounds with desired physical and chemical properties (Hu Jingqian et al., 2016).
Biological Activities
- Some compounds containing furanyl and acetamide groups have been investigated for their biological activities, including antimicrobial, antinociceptive, anti-inflammatory, and cytotoxic effects. This research is crucial for the development of new therapeutic agents with potential applications in treating various diseases (S. Çınar et al., 2017).
Corrosion Inhibition
- Derivatives with isoxazoline and acetamide functionalities have been explored as corrosion inhibitors. Their efficiency in protecting metal surfaces from corrosion in acidic or oil medium conditions has been evaluated, indicating potential industrial applications in materials science (A. Yıldırım & M. Çetin, 2008).
Potential in Drug Development
- The structural motifs present in 2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide resemble those in compounds evaluated for their potential as drug candidates. These include investigations into antipsychotic agents and agents with specific inhibitory activity against biological targets, highlighting the compound's relevance in pharmaceutical research (L D Wise et al., 1987).
Material Science Applications
- Compounds with similar structural features have been synthesized for applications in material sciences, such as the development of energetic materials for use in less sensitive explosives. The synthesis and characterization of these materials contribute to the field of chemistry and materials science, offering insights into the design of safer energetic compounds (Qiong Yu et al., 2017).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-22-14-6-5-12(8-16(14)23-2)9-18(21)19-11-13-10-17(25-20-13)15-4-3-7-24-15/h3-8,10H,9,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHWREZJQZZSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2766704.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2766705.png)







![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2766718.png)